Thiophen-3-ylmethanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

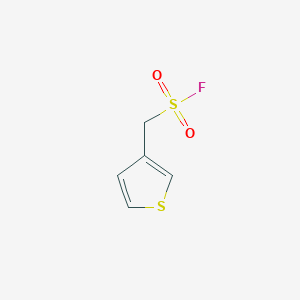

Thiophen-3-ylmethanesulfonyl fluoride is a chemical compound with the CAS Number: 2172573-19-0 . It has a molecular weight of 180.22 and is typically stored at a temperature of 4°C . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for thiophen-3-ylmethanesulfonyl fluoride is1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

Thiophen-3-ylmethanesulfonyl fluoride is a powder with a molecular weight of 180.22 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Thiophen-3-ylmethanesulfonyl fluoride serves as a versatile intermediate in the synthesis of various thiophene derivatives with broad applications in material science and organic electronics. For instance, the synthesis of thiophene 1,1-dioxides and their application in tuning optoelectronic properties highlights the importance of thiophene derivatives in developing materials with specific electronic characteristics. Electron-withdrawing groups on these derivatives facilitate reductions, significantly impacting their electronic properties and making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells (Tsai et al., 2013).

Catalysis and Polymerization

Thiophen-3-ylmethanesulfonyl fluoride derivatives play a critical role in catalysis, particularly in the electropolymerization of monomers to produce conducting polymers. These polymers are essential for fabricating thin-film transistors and other electronic devices. The ability to modulate the electronic properties of polymers through the incorporation of thiophene units demonstrates the compound's utility in material science and engineering (Oyarce et al., 2017).

Organic Electronics and Photovoltaics

Thiophen-3-ylmethanesulfonyl fluoride and its derivatives contribute significantly to the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The synthesis of thiophene and selenophene copolymers incorporating fluorinated phenylene units has shown improved self-assembly, electronic properties, and application in OFETs. This advancement underscores the potential of thiophene derivatives in enhancing the performance and efficiency of organic electronic devices (Crouch et al., 2005).

Environmental Sensing and Detection

Furthermore, thiophen-3-ylmethanesulfonyl fluoride derivatives have been explored for environmental sensing applications. For example, the development of fluoride sensors based on thiophene derivatives demonstrates the compound's utility in environmental monitoring and analysis. These sensors can detect fluoride ions in water, highlighting their potential in monitoring water quality and safety (An et al., 2010).

Corrosion Inhibition

In the field of corrosion science, thiophen-3-ylmethanesulfonyl fluoride derivatives have been investigated as corrosion inhibitors. Their application in protecting metals against corrosion in acidic environments showcases the compound's utility in industrial applications, particularly in extending the life of metal structures and components (Daoud et al., 2014).

Safety and Hazards

Thiophen-3-ylmethanesulfonyl fluoride is classified as dangerous . It has a GHS05 pictogram, indicating that it is corrosive . The compound can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

thiophen-3-ylmethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYAQPYDYRQPGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-3-ylmethanesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate](/img/structure/B2813598.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2813599.png)

![(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2813604.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/no-structure.png)

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2813610.png)

![N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide](/img/structure/B2813611.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)

![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)